Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine and its Derivatives: A Technical Guide
Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of the valuable heterocyclic scaffold, 1H-pyrrolo[2,3-b]pyridin-3-amine, commonly known as 3-amino-7-azaindole, and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, including kinase inhibitors. This document details synthetic methodologies, experimental protocols, and relevant biological pathways.
Core Synthetic Strategies
The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives can be approached through several strategic routes. A prevalent and effective method involves the initial construction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, followed by functionalization at the C3 position. A common pathway to introduce the 3-amino group is through a nitration reaction, yielding a 3-nitro intermediate, which is subsequently reduced to the desired 3-amine.
Furthermore, a variety of substituted derivatives can be synthesized by employing appropriately substituted starting materials or by further modification of the 1H-pyrrolo[2,3-b]pyridine core. One notable method involves the reaction of a substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with reagents containing active methylene groups. Another versatile approach begins with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which can be reacted with various aldehydes and subsequently reduced to generate a library of derivatives.
Key Synthetic Reactions and Experimental Protocols
This section outlines the detailed experimental procedures for the key transformations involved in the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine.
Protocol 1: Nitration of 1H-pyrrolo[2,3-b]pyridine to 3-Nitro-1H-pyrrolo[2,3-b]pyridine
This protocol describes the electrophilic nitration at the C3 position of the 7-azaindole ring.
Materials:
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1H-pyrrolo[2,3-b]pyridine (7-azaindole)
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Fuming Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice bath
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator
Procedure:
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In a round-bottom flask, cool concentrated sulfuric acid to 0 °C using an ice bath.
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Slowly add 1H-pyrrolo[2,3-b]pyridine to the cooled sulfuric acid with stirring, ensuring the temperature remains below 5 °C.
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Once the 7-azaindole is completely dissolved, slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-nitro-1H-pyrrolo[2,3-b]pyridine.
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The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Reduction of 3-Nitro-1H-pyrrolo[2,3-b]pyridine to 1H-pyrrolo[2,3-b]pyridin-3-amine
This protocol details the reduction of the nitro group to an amine using stannous chloride.
Materials:
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3-Nitro-1H-pyrrolo[2,3-b]pyridine
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Stannous chloride dihydrate (SnCl₂·2H₂O)
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Ethanol (EtOH)
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Concentrated Hydrochloric Acid (HCl)
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Sodium hydroxide (NaOH) solution (e.g., 1 M)
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator
Procedure:
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To a solution of 3-nitro-1H-pyrrolo[2,3-b]pyridine in ethanol in a round-bottom flask, add stannous chloride dihydrate.
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Add concentrated hydrochloric acid to the mixture.
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Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring. Monitor the reaction by TLC. The reaction is typically complete within 1.5-3 hours.
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Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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To the residue, add water and basify with a sodium hydroxide solution until the pH is approximately 9-10.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 1H-pyrrolo[2,3-b]pyridin-3-amine.
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The product can be purified by column chromatography if necessary, though it is often used directly in subsequent steps due to potential instability.
Synthesis of Derivatives
A wide array of derivatives can be synthesized to explore structure-activity relationships (SAR). The following tables summarize the synthesis of various 1H-pyrrolo[2,3-b]pyridine derivatives, providing reaction conditions and yields.
Table 1: Synthesis of 1-(4-Amino-1,2-disubstituted-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone Derivatives[1]
| Compound | R | R' | Yield (%) | Melting Point (°C) |
| 4a | Phenyl | H | 88 | 334-336 |
| 4b | p-Tolyl | H | 86 | 340-344 |
| 4c | p-Bromophenyl | H | 87 | 352-353 |
General Reaction Conditions: A mixture of the corresponding 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivative and acetylacetone in acetic acid with a few drops of concentrated HCl was refluxed for 4 hours.
Table 2: Synthesis of 4-Amino-6-oxo-1,2-disubstituted-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives[1]
| Compound | R | R' | Yield (%) | Melting Point (°C) |
| 5a | Phenyl | H | 58 | 348-350 |
| 5b | p-Tolyl | H | 55 | 342-344 |
| 5c | p-Bromophenyl | H | 56 | 354-356 |
General Reaction Conditions: A mixture of the corresponding 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivative and ethyl cyanoacetate in acetic acid with a few drops of concentrated HCl was refluxed for 4 hours.
Table 3: Synthesis of 4,6-Diamino-1,2-disubstituted-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives[1]
| Compound | R | R' | Yield (%) | Melting Point (°C) |
| 6a | Phenyl | H | 50 | 330-332 |
| 6b | p-Tolyl | H | 56 | 355-356 |
| 6c | p-Bromophenyl | H | 50 | 356-358 |
General Reaction Conditions: A mixture of the corresponding 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivative and malononitrile in acetic acid with a few drops of concentrated HCl was refluxed for 4 hours.
Table 4: Synthesis of 3-Substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives[2]
| Compound | R-CHO | Intermediate Yield (%) | Final Product Yield (%) |
| 4a | Benzaldehyde | 45-60 | 46-80 |
| 4b | 4-Methoxybenzaldehyde | 45-60 | 46-80 |
| 4c | 4-Chlorobenzaldehyde | 45-60 | 46-80 |
| 4d | 3,4-Dimethoxybenzaldehyde | 45-60 | 46-80 |
General Reaction Conditions: Step 1 (Intermediate): 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine reacted with the corresponding aldehyde in methanol with potassium hydroxide at 50°C for 5 hours. Step 2 (Final Product): The intermediate was reduced using triethylsilane and trifluoroacetic acid in acetonitrile at reflux for 2 hours.
Spectroscopic Data
The following table provides representative spectroscopic data for some of the synthesized derivatives.
Table 5: Spectroscopic Data for Selected 1H-pyrrolo[2,3-b]pyridine Derivatives[1][2]
| Compound | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) |
| 4a | 2.26 (s, 3H, CH₃), 2.49 (s, 3H, CH₃-C=O), 6.77 (1H, pyrrole), 7.14-7.44 (m, 10H, Ar-H), 12.02 (s, 2H, NH₂) | 21.14, 23.26, 102.49, 106.13, 127.37-129.02, 153.65, 172.02 |
| 4b | 1.98 (s, 3H, CH₃), 2.23 (s, 3H, CH₃), 2.26 (s, 3H, CH₃-C=O), 6.71 (1H, pyrrole), 7.04-7.44 (m, 9H, Ar-H), 11.97 (s, 2H, NH₂) | 20.95, 21.35, 21.38, 102.18, 106.25, 128.41-129.36, 135.79-137.27, 153.80, 159.49 |
| 4c | 2.26 (s, 3H, CH₃), 2.49 (s, 3H, CH₃-C=O), 6.83 (1H, pyrrole), 7.08-7.44 (m, 9H, Ar-H), 12.01 (s, 2H, NH₂) | 20.71, 21.14, 101.98, 106.10, 127.99-129.03, 130.05-135.97, 150.00, 153.48, 158.99 |
| 3d (in CDCl₃) | 9.83 (s, 1H), 8.57 (d, J = 2.1 Hz, 1H), 8.16 (d, J = 2.0 Hz, 1H), 7.47–7.36 (m, 3H), 7.24–7.15 (m, 2H), 6.20–6.15 (m, 1H) | 150.10, 149.53, 145.00, 140.68, 130.04, 126.17, 125.91, 125.00, 124.73, 123.22, 120.37, 118.98, 118.67, 117.46, 69.63, 29.71 |
Biological Context: FGFR Signaling Pathway
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Its aberrant activation is implicated in various cancers. The following diagram illustrates the key components of the FGFR signaling cascade.
Caption: Simplified FGFR signaling pathway.
Experimental Workflow
The synthesis and purification of 1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives follow a general workflow. This process involves the initial reaction, monitoring of the reaction progress, workup, and purification of the final product.
Caption: General experimental workflow.
